molecular formula C18H14BrN3O3 B5728346 N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide

N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide

Cat. No. B5728346
M. Wt: 400.2 g/mol
InChI Key: ZSYCLUQOZFJIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB). NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, immune response, and cell survival. As such, BAY 11-7082 has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 inhibits NF-κB by covalently modifying the cysteine residue in the essential subunit of the inhibitor of kappa B kinase (IKK) complex. This modification prevents the activation of the IKK complex, which is required for the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB) protein. IκB normally sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. Therefore, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 effectively blocks the activation of NF-κB and its downstream signaling pathways.
Biochemical and physiological effects:
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in various in vitro and in vivo models. Inhibition of NF-κB by N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 in lab experiments is its ability to selectively inhibit NF-κB activity without affecting other signaling pathways. Additionally, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 is a small molecule inhibitor that can be easily synthesized and has a relatively low cost compared to other inhibitors. However, one of the limitations of using N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 is its potential off-target effects due to its covalent modification of cysteine residues. This can lead to non-specific inhibition of other cysteine-containing proteins, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 in scientific research. One potential application is in the development of novel therapies for cancer. N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, making it a promising candidate for cancer therapy. Additionally, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been investigated for its potential use in the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 and its limitations in clinical use.

Synthesis Methods

N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 can be synthesized using a multi-step reaction involving the reaction of 2-chloronicotinic acid with 2-amino-5-bromobenzophenone followed by acylation with acetic anhydride and subsequent reaction with 1,3-diaminoguanidine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB activity. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, immune response, and cell survival. As such, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(1-bromonaphthalen-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c19-17-13-6-2-1-5-12(13)8-9-15(17)24-11-16(23)25-22-18(20)14-7-3-4-10-21-14/h1-10H,11H2,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYCLUQOZFJIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)ON=C(C3=CC=CC=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)O/N=C(/C3=CC=CC=N3)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide

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